molecular formula C26H19BrN4 B114354 5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole CAS No. 143945-72-6

5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole

Cat. No. B114354
M. Wt: 467.4 g/mol
InChI Key: KHMJZQFKDOBODS-UHFFFAOYSA-N
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Description

5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole, also known as BTBT, is a chemical compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound composed of a five-membered ring with two nitrogen atoms, two carbon atoms, and one bromine atom. BTBT has been found to have a wide range of applications in research related to biochemistry, physiology, and chemistry.

Scientific Research Applications

Application 1: Copper-Catalyzed Ullmann-Type Chemistry

  • Summary of Application : This compound is used in copper-catalyzed Ullmann-type reactions which are pivotal for forming C-C and C-heteroatom bonds .
  • Results : The review discusses the history, mechanisms, and modern developments in these reactions, including green chemistry approaches .

Application 2: Asymmetric Heck/Suzuki Cascade Reaction

  • Summary of Application : The compound is involved in a palladium-catalyzed Heck/Suzuki cascade reaction, which is significant for creating enantioselective products .
  • Results : The reaction tolerates a wide range of functional groups and provides access to oxindoles with excellent enantiomeric excess (ee) values .

Application 3: Pharmaceutical Manufacturing

  • Summary of Application : The compound is utilized as a raw material in the manufacturing of pharmaceuticals and additives .
  • Results : The specific outcomes are proprietary to pharmaceutical companies, but the compound’s role is crucial in the synthesis of various drugs .

Application 4: Synthesis of N-Heterocycles via Sulfinimines

  • Summary of Application : This compound is used in the synthesis of N-heterocycles, which are core structures in many pharmaceuticals .
  • Results : The methodology provides a general route to structurally diverse N-heterocycles, crucial for natural products and therapeutic compounds .

Application 5: Palladium-Catalyzed Synthesis of Fluoreones

  • Summary of Application : The compound is involved in the palladium-catalyzed synthesis of fluoreones, important for material science and organic electronics .
  • Results : The reaction is smooth and provides a series of fluorenones, which are valuable intermediates in various chemical syntheses .

Application 6: Asymmetric Heck/Suzuki Cascade Reaction (Additional Details)

  • Summary of Application : This application is an extension of the asymmetric Heck/Suzuki cascade reaction previously mentioned, emphasizing its broad applicability .
  • Results : The reaction showcases a high tolerance for various functional groups and leads to products with high enantioselectivity .

Application 7: Material Science and Organic Electronics

  • Summary of Application : This compound is used in the development of materials for organic electronics, which include organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
  • Results : The use of such compounds in material science has led to the development of more efficient and stable electronic devices .

Application 8: Development of Agrochemicals

  • Summary of Application : “5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole” is explored for its potential use in the synthesis of new agrochemicals .
  • Results : While specific outcomes are not detailed in the search results, the compound’s role in synthesizing new agrochemicals could lead to more effective and environmentally friendly products .

Application 9: Advanced Polymer Synthesis

  • Summary of Application : The compound is involved in the synthesis of advanced polymers with unique properties for various industrial applications .
  • Results : The incorporation of the tetrazole moiety from the compound into polymers has resulted in materials with enhanced thermal stability and mechanical properties .

properties

IUPAC Name

5-(2-bromophenyl)-1-trityltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19BrN4/c27-24-19-11-10-18-23(24)25-28-29-30-31(25)26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMJZQFKDOBODS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=NN=N4)C5=CC=CC=C5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443605
Record name 5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole

CAS RN

143945-72-6
Record name 5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 0.50 g of 5-(2-bromophenyl)-1H-tetrazole in 20 ml of CH2Cl2 is added 0.65 g of triphenylmethyl chloride followed by 0.37 ml of triethylamine. The solution is refluxed for 2.5 hours, cooled to room temperature and then washed with water, dried over MgSO4 and concentrated in vacuo. The residue is purified by flash chromatography eluting with ethyl acetate/hexanes (1:5) to provide the desired product.
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0.37 mL
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Synthesis routes and methods II

Procedure details

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